ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a combination of furan, piperazine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components:
Furan-2-carbonyl chloride: This can be synthesized from furan-2-carboxylic acid by reacting it with thionyl chloride.
Piperazine: This is commercially available but can also be synthesized from ethylenediamine.
3,5-Dimethyl-1H-pyrrole-2-carboxylate: This can be synthesized from 3,5-dimethylpyrrole by esterification with ethyl chloroformate.
The final compound is obtained by acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding its biological activity.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Molecular Pathways: It may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:
- Ethyl 2,5-dimethyl-5-(4-(2,6,6-trimethyl-4-oxo-2,3,4,5,6,7-hexahydrobenzofuran-2-carbonyl)piperazine-1-carbonyl)-4,5-dihydrofuran-3-carboxylate .
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Biological Activity
Ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O5, with a molecular weight of approximately 319.31 g/mol. The compound features a pyrrole ring substituted with various functional groups that are crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps, including:
- Formation of the furan-2-carbonyl intermediate : This can be achieved through acylation reactions.
- Piperazine ring formation : Cyclization reactions are employed to form the piperazine structure.
- Final assembly : The final product is obtained through specific coupling reactions involving the pyrrole and piperazine moieties.
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 0.016 μg/mL . this compound is hypothesized to possess similar properties due to structural analogies.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that certain pyrrole-based compounds can induce apoptosis in cancer cell lines, exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin . The presence of specific substituents on the pyrrole ring enhances cytotoxicity, making this compound a candidate for further exploration in cancer therapy.
The mechanism underlying the biological activity of this compound likely involves interaction with key cellular targets:
- Inhibition of Enzymatic Activity : Compounds targeting enzymes involved in mycolic acid biosynthesis in M. tuberculosis are particularly promising .
- Modulation of Cell Signaling Pathways : Pyrrole derivatives may influence pathways associated with cell proliferation and apoptosis, contributing to their anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Electron-withdrawing groups on the pyrrole ring enhance activity against microbial targets.
- Hydrophobic Interactions : The presence of hydrophobic moieties increases binding affinity to target proteins .
Case Studies and Research Findings
Several studies have evaluated similar compounds:
- Study on Anti-TB Activity : A series of pyrrole derivatives were synthesized and tested against M. tuberculosis, showing promising results with low cytotoxicity .
- Cytotoxicity Evaluation : Compounds were assessed for their ability to induce cell death in various cancer cell lines, revealing significant potency compared to conventional drugs .
Properties
IUPAC Name |
ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-4-26-19(25)16-12(2)15(13(3)20-16)18(24)22-9-7-21(8-10-22)17(23)14-6-5-11-27-14/h5-6,11,20H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLRVTIILNQZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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